

Application Notes and Protocols: Ela-32 (human) TFA in Angiogenesis Research

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Compound of Interest

Compound Name: *Ela-32(human) tfa*

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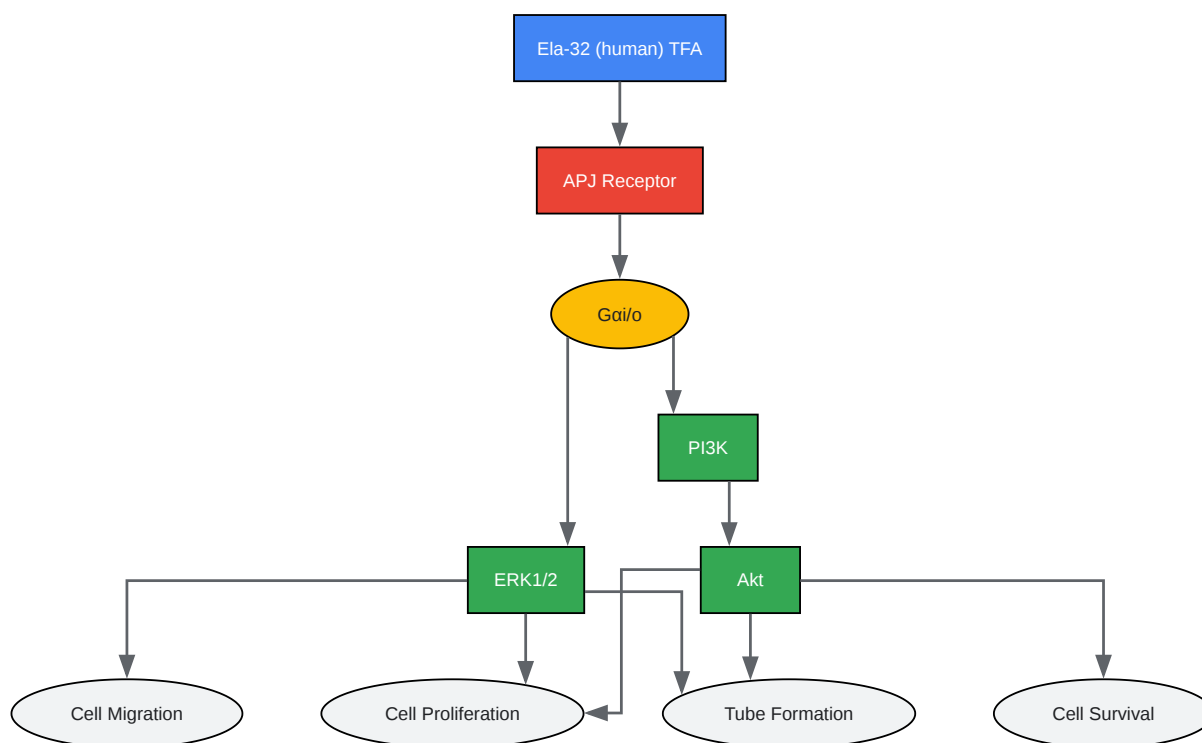
Introduction

Ela-32 (also known as Elabela or Apela) is a recently identified endogenous peptide hormone that, along with Apelin, acts as a ligand for the G-protein coupled receptor APJ. The Ela-32/APJ signaling axis plays a critical role in cardiovascular development and function, including the process of angiogenesis—the formation of new blood vessels from pre-existing ones. This process is fundamental in both normal physiological events, such as wound healing and embryonic development, and in pathological conditions like tumor growth and ischemic diseases. Ela-32 (human) trifluoroacetate (TFA) is a synthetic, bioactive form of the human Ela-32 peptide, which serves as a valuable tool for investigating the mechanisms of angiogenesis and for the preclinical assessment of potential pro- or anti-angiogenic therapeutic agents. These application notes provide an overview of the signaling pathways, detailed experimental protocols, and a summary of the quantitative effects of Ela-32 (human) TFA in angiogenesis research.

Signaling Pathways of Ela-32 in Angiogenesis

Ela-32 exerts its pro-angiogenic effects by binding to the APJ receptor on endothelial cells, initiating a cascade of intracellular signaling events. While both Ela-32 and Apelin bind to the same receptor, they can elicit distinct downstream responses and exhibit competitive binding. The primary signaling pathways activated by Ela-32 in endothelial cells include the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)1/2

pathways. Activation of these pathways promotes endothelial cell survival, proliferation, migration, and tube formation, all critical steps in the angiogenic process.



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Caption: Ela-32 signaling pathway in endothelial cells.

In Vitro Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (e.g., EGM-2)
- Basement Membrane Matrix (e.g., Matrigel®)
- Ela-32 (human) TFA
- 96-well culture plates
- Calcein AM (for visualization)
- Fluorescence microscope

Protocol:

- **Plate Coating:** Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
- **Cell Seeding:** Harvest HUVECs and resuspend them in serum-free medium at a concentration of 2×10^5 cells/mL.
- **Treatment:** Prepare serial dilutions of Ela-32 (human) TFA in serum-free medium. A typical concentration range to test is 0.01 to 1 µmol/L.^[1]
- **Incubation:** Add 100 µL of the HUVEC suspension to each well of the coated plate. Then, add 100 µL of the Ela-32 dilutions or control medium to the respective wells. Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
- **Visualization and Quantification:**
 - Carefully remove the medium from the wells.
 - Add Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
 - Visualize the tube network using a fluorescence microscope.

- Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).



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Caption: In Vitro Tube Formation Assay Workflow.

Endothelial Cell Proliferation Assay

This assay measures the effect of Ela-32 on the proliferation of endothelial cells.

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- Ela-32 (human) TFA
- 96-well culture plates
- Cell proliferation reagent (e.g., CCK-8, MTT, or BrdU incorporation kit)
- Plate reader

Protocol:

- Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 μ L of complete growth medium. Allow the cells to adhere overnight.
- Serum Starvation: Replace the medium with 100 μ L of serum-free medium and incubate for 24 hours to synchronize the cell cycle.

- **Treatment:** Prepare serial dilutions of Ela-32 (human) TFA in serum-free medium. Replace the medium in the wells with 100 μ L of the Ela-32 dilutions or control medium.
- **Incubation:** Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.
- **Quantification:** Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

In Vivo Protocols

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized CAM of a developing chick embryo provides an ideal environment to observe the formation of new blood vessels in response to stimuli.

Materials:

- Fertilized chicken eggs
- Egg incubator
- Sterile PBS
- Thermanox® coverslips or sterile filter paper discs
- Ela-32 (human) TFA
- Stereomicroscope with a camera

Protocol:

- **Egg Incubation:** Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
- **Windowing the Egg:** On day 3, create a small window in the eggshell over the air sac to expose the CAM.

- **Sample Application:** Prepare a solution of Ela-32 (human) TFA in sterile PBS. A typical concentration to test is 1 µg per disc. Saturate a sterile Thermanox® coverslip or filter paper disc with the Ela-32 solution or PBS (as a control).
- **Placement on CAM:** Carefully place the disc onto the CAM, ensuring good contact with the membrane.
- **Sealing and Incubation:** Seal the window with sterile tape and return the egg to the incubator for 48-72 hours.
- **Observation and Quantification:**
 - After the incubation period, re-open the window and observe the area around the disc under a stereomicroscope.
 - Capture images of the vascular network.
 - Quantify the angiogenic response by counting the number of blood vessel branches converging towards the disc or by using image analysis software to measure vessel density and length.



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Caption: In Vivo CAM Assay Workflow.

Data Presentation

The following table summarizes the quantitative effects of Ela-32 (human) TFA on various aspects of angiogenesis as reported in the literature.

Assay	Cell Type/Model	Ela-32 Concentration	Observed Effect	Reference
In Vitro				
Cell Viability (CCK-8)	HUVECs, EA.hy926	> 0.01 $\mu\text{mol/L}$	Markedly improved cell viability.[1]	[1]
Cell Migration (Scratch-wound)	HUVECs, EA.hy926	> 0.01 $\mu\text{mol/L}$	Markedly improved cell migration.[1]	[1]
Tube Formation	HUVECs, EA.hy926	> 0.01 $\mu\text{mol/L}$	Markedly improved tube formation ability. [1]	[1]
Endothelial Cell Proliferation	Coronary Endothelial Cells (Mouse Explant)	Not Specified	Stimulates proliferation, but less robustly than Apelin.[2][3]	[2][3]
In Vivo				
Sprouting Angiogenesis	Coronary Endothelial Cells (Mouse Explant)	Not Specified	Increased sprouting outgrowth compared to control, but less than Apelin.[2][3]	[2][3]
Post-ischemic Angiogenesis	Mouse Hindlimb Ischemia Model	Not Specified	Endothelial-specific deletion of ELA impaired perfusion recovery and angiogenesis.[4]	[4]

Note: The TFA salt form of Ela-32 is used to improve the stability and solubility of the peptide for research purposes. The trifluoroacetate should not interfere with the biological activity of the peptide in the described assays. It is always recommended to include appropriate vehicle controls in all experiments.

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